2-Amino-3,5-dibromopyridin-4-ol 2-Amino-3,5-dibromopyridin-4-ol
Brand Name: Vulcanchem
CAS No.: 1261269-58-2
VCID: VC2934076
InChI: InChI=1S/C5H4Br2N2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10)
SMILES: C1=C(C(=O)C(=C(N1)N)Br)Br
Molecular Formula: C5H4Br2N2O
Molecular Weight: 267.91 g/mol

2-Amino-3,5-dibromopyridin-4-ol

CAS No.: 1261269-58-2

Cat. No.: VC2934076

Molecular Formula: C5H4Br2N2O

Molecular Weight: 267.91 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3,5-dibromopyridin-4-ol - 1261269-58-2

Specification

CAS No. 1261269-58-2
Molecular Formula C5H4Br2N2O
Molecular Weight 267.91 g/mol
IUPAC Name 2-amino-3,5-dibromo-1H-pyridin-4-one
Standard InChI InChI=1S/C5H4Br2N2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10)
Standard InChI Key MJWHOGYOZNQHAX-UHFFFAOYSA-N
SMILES C1=C(C(=O)C(=C(N1)N)Br)Br
Canonical SMILES C1=C(C(=O)C(=C(N1)N)Br)Br

Introduction

2-Amino-3,5-dibromopyridin-4-ol is a pyridine derivative characterized by the presence of two bromine atoms at positions 3 and 5, an amino group at position 2, and a hydroxyl group at position 4 of the pyridine ring. The compound possesses a molecular formula of C₅H₄Br₂N₂O and a molecular weight of 267.91 g/mol . The IUPAC name for this compound is 2-amino-3,5-dibromo-4-pyridinol, although it may also be referenced as 3-amino-2,5-dibromo-1H-pyridin-4-one in some contexts .

The compound's structure can be represented by several notation systems:

Structural Identifiers

Identifier TypeValue
Molecular FormulaC₅H₄Br₂N₂O
SMILESC1=C(C(=O)C(=C(N1)Br)N)Br
InChIInChI=1S/C5H4Br2N2O/c6-2-1-9-5(7)3(8)4(2)10/h1H,8H2,(H,9,10)
InChIKeyQBTKMASLHGXXFO-UHFFFAOYSA-N
CAS Number1261269-58-2

This heterocyclic compound features a nitrogen-containing aromatic ring system with strategically positioned functional groups that contribute to its chemical reactivity and potential biological activity .

Physical and Chemical Properties

2-Amino-3,5-dibromopyridin-4-ol exists as a solid at room temperature with specific physical characteristics that influence its handling, storage, and applications in various chemical processes .

Spectroscopic Properties

The predicted collision cross-section (CCS) data provides valuable information for analytical identification of this compound through mass spectrometry techniques:

Adductm/zPredicted CCS (Ų)
[M+H]⁺266.87633142.8
[M+Na]⁺288.85827137.9
[M+NH₄]⁺283.90287144.4
[M+K]⁺304.83221144.8
[M-H]⁻264.86177143.1
[M+Na-2H]⁻286.84372144.1
[M]⁺265.86850141.0
[M]⁻265.86960141.0

These collision cross-section values are instrumental in analytical chemistry applications, particularly for compound identification using ion mobility spectrometry coupled with mass spectrometry .

Safety ParameterInformation
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

These precautionary statements recommend avoiding breathing dust/fumes/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/eye protection (P280), and specific response protocols for skin, eye, or inhalation exposure .

Applications in Research and Development

2-Amino-3,5-dibromopyridin-4-ol belongs to a broader category of heterocyclic compounds that have significant applications in pharmaceutical research and chemical synthesis.

Chemical Research Applications

The halogenated pyridine structure of 2-amino-3,5-dibromopyridin-4-ol makes it potentially valuable in organic synthesis and chemical research:

  • As a building block for more complex molecular structures

  • In cross-coupling reactions where the bromine atoms serve as leaving groups

  • For structure-activity relationship studies in drug design

  • As an intermediate in the synthesis of bioactive compounds

The compound's commercial availability at various purities (typically 95%) facilitates its use in research settings requiring precise chemical specifications .

Analytical Considerations

The identification and analysis of 2-amino-3,5-dibromopyridin-4-ol in research settings rely on specific analytical techniques and parameters.

Identification Methods

Several analytical approaches are relevant for identifying and characterizing this compound:

  • Mass Spectrometry - Utilizing the predicted collision cross-section values and m/z data provided in the physical properties section

  • Nuclear Magnetic Resonance (NMR) Spectroscopy - For structural confirmation

  • Infrared Spectroscopy - For functional group identification

  • High-Performance Liquid Chromatography (HPLC) - For purity assessment

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